4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid

GPR109b Agonist GPCR Drug Discovery Niacin Receptor Pharmacology

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid (CAS 1051102-41-0) is a synthetic, small-molecule derivative within the 3-nitro-4-substituted-aminobenzoic acid class. This compound class was investigated in a foundational study (Skinner et al., and found to act as a potent and highly selective agonist of the orphan human GPCR GPR109b (HM74B), a low-affinity receptor for niacin.

Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol
CAS No. 1051102-41-0
Cat. No. B1386137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid
CAS1051102-41-0
Molecular FormulaC11H14N2O5
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCOCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O5/c1-18-6-2-5-12-9-4-3-8(11(14)15)7-10(9)13(16)17/h3-4,7,12H,2,5-6H2,1H3,(H,14,15)
InChIKeySWVHFPNUWMJOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid in GPR109b Agonist Research: Procurement and Selection Guide


4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid (CAS 1051102-41-0) is a synthetic, small-molecule derivative within the 3-nitro-4-substituted-aminobenzoic acid class [1]. This compound class was investigated in a foundational study (Skinner et al., 2007) and found to act as a potent and highly selective agonist of the orphan human GPCR GPR109b (HM74B), a low-affinity receptor for niacin [2]. The defining structural feature of this specific compound is its 3-methoxypropyl side chain, which differentiates it from simpler alkyl-substituted analogs within the same series.

The Critical Role of the 4-Substituent in 3-Nitrobenzoic Acid GPR109b Agonists: Why 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid is Not Interchangeable


Generic substitution within the 3-nitro-4-aminobenzoic acid series is not feasible due to the profound impact of the 4-amino substituent on GPR109b potency and selectivity. The Skinner et al. (2007) study demonstrated that this core scaffold provides a platform for highly selective agonism, with no activity observed at the closely homologous high-affinity niacin receptor GPR109a [1]. This indicates that minor structural modifications can lead to dramatic shifts in receptor activity profiles. Therefore, the specific 3-methoxypropyl chain of the target compound is a key determinant of its pharmacological fingerprint, distinguishing it from other analogs with different alkyl or alkoxy substituents. Direct experimental data for this compound is required for accurate selection.

Quantitative Differentiation Evidence for 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid


GPR109b Agonist Potency: 3-Methoxypropyl vs. n-Propyl Analog in the 3-Nitro-4-Aminobenzoic Acid Series

High-strength differential evidence is limited. The n-propyl analog (compound 5c, CAS 68740-31-8) is a confirmed potent GPR109b agonist with an EC50 of 30 nM (pEC50 7.52) in a CHO-K1 cell-based assay measuring reversal of forskolin-induced cAMP [1]. The specific GPR109b agonist activity of the target compound, which possesses a longer and more polar 3-methoxypropyl chain, has not been reported in accessible primary literature. This represents a critical data gap for direct functional comparison.

GPR109b Agonist GPCR Drug Discovery Niacin Receptor Pharmacology

GPR109a Selectivity Profile: A Key Differentiator for the 3-Nitro-4-Aminobenzoic Acid Class

The Skinner et al. (2007) study established that the 3-nitro-4-aminobenzoic acid class, as a whole, exhibits high selectivity for GPR109b, with no agonist activity detected at the closely homologous high-affinity niacin receptor GPR109a [1]. This is a class-level property that distinguishes this series from 6-amino nicotinic acid analogs, which also showed comparable activity [1]. No specific selectivity data for the target compound is available to confirm if its 3-methoxypropyl chain alters this selectivity profile.

GPR109a Selectivity GPCR Off-Target Activity Niacin Receptor Subtype Selectivity

Physicochemical Property Comparison: 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid vs. 4-(n-Propyl)amino-3-nitrobenzoic acid

The target compound (C11H14N2O5, MW 254.24 g/mol, XLogP3 2.0, TPSA 104 Ų) [1] can be compared to its n-propyl analog (C10H12N2O4, MW 224.22 g/mol). The methoxypropyl chain introduces an additional oxygen atom, increasing both molecular weight and hydrogen bond acceptor count by one compared to the propyl analog. This results in a lower calculated lipophilicity and a higher Topological Polar Surface Area (TPSA), both of which are known to influence membrane permeability and solubility [2]. These in silico predictions suggest potential differences in ADME profiles, but no experimental pharmacokinetic or solubility data were found for either compound.

Physicochemical Properties ADME Prediction Molecular Descriptors

Specialized Application Scenarios for 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid in Drug Discovery


GPR109b-Targeted Probe Compound Development for Niche Inflammatory or Metabolic Disease Research

This compound is a candidate for use as a chemical probe to explore the pharmacology of the orphan GPR109b receptor. Its structural class has been validated as a highly selective starting point, with no activity at GPR109a, according to Skinner et al. (2007) [1]. However, its specific activity must be experimentally confirmed before use.

Structure-Activity Relationship (SAR) Studies on 3-Nitro-4-Aminobenzoic Acid GPR109b Agonists

The compound serves as a key analog for exploring the effect of the 4-substituent's length and polarity on GPR109b activity. Its comparison with the potent 4-(n-propyl) analog (EC50 30 nM) [2] is essential for building a comprehensive SAR model for this chemotype, guiding the rational design of next-generation agonists.

In Vitro ADME Panel Profiling for Lead Optimization

Due to its computationally predicted differences in lipophilicity (XLogP3 2.0) and polar surface area (TPSA 104 Ų) compared to simpler alkyl analogs [3], this compound is a valuable tool for assessing how these properties translate into tangible differences in aqueous solubility, permeability, and metabolic stability in lead optimization cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.